1,3-Benzoxazol-4-amine

Catalog No.
S670289
CAS No.
163808-09-1
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Benzoxazol-4-amine

CAS Number

163808-09-1

Product Name

1,3-Benzoxazol-4-amine

IUPAC Name

1,3-benzoxazol-4-amine

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H,8H2

InChI Key

DXNCTLORAFZVGQ-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)OC=N2)N

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)N

The exact mass of the compound 1,3-Benzoxazol-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Application in Cancer Research

Application in Synthetic Strategies

Application in Alzheimer’s Disease and Schizophrenia Treatment

Application in Laundry Detergents

Application in Antimicrobial and Antifungal Agents

Application in Green Chemistry

1,3-Benzoxazol-4-amine is a heterocyclic compound characterized by a benzoxazole ring fused with an amine group. Its molecular formula is C7H6N2OC_7H_6N_2O, and it features a nitrogen atom at the 4-position of the benzoxazole structure. This compound exhibits notable stability due to its aromatic properties, while also maintaining reactive sites that allow for functionalization, making it a valuable precursor in organic synthesis and medicinal chemistry .

Typical of benzoxazole derivatives, including:

  • Reduction: This involves the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
  • Substitution: Functional groups can be replaced using reagents such as halogens or alkyl groups .

Common reagents used in these reactions include aldehydes, ketones, and isothiocyanates. The specific products formed depend on the reaction conditions and reagents employed.

Benzoxazole derivatives, including 1,3-benzoxazol-4-amine, have been studied for their diverse biological activities. They are known to exhibit:

  • Antimicrobial properties: Effective against various bacterial strains.
  • Antifungal effects: Inhibiting fungal growth.
  • Anticancer activity: Some derivatives show potential in cancer treatment by targeting specific pathways.
  • Antioxidant and anti-inflammatory effects: Contributing to cellular protection and reducing inflammation .

These biological activities make them promising candidates for drug discovery and development.

The synthesis of 1,3-benzoxazol-4-amine typically involves cyclization reactions using 2-aminophenol as a starting material. Common synthetic routes include:

  • Cyclization with Aldehydes: Reacting 2-aminophenol with aldehydes under acidic or basic conditions.
  • Catalytic Methods: Utilizing metal catalysts to facilitate the reaction under mild conditions, often yielding high purity and yield .
  • Nanocatalyst Approaches: Employing nanocatalysts for environmentally friendly synthesis, which allows for shorter reaction times and higher yields .

1,3-Benzoxazol-4-amine is utilized in various fields:

  • Pharmaceuticals: As a precursor for developing drugs targeting infections and cancers.
  • Dyes and Pigments: Used in the production of dyes due to its stable structure.
  • Optical Brighteners: Incorporated into laundry detergents for enhancing brightness .

Studies on the interactions of 1,3-benzoxazol-4-amine with biological targets have revealed its potential mechanisms of action. It often interacts with enzymes and receptors involved in disease pathways, leading to inhibition or modulation of their activity. For example, some derivatives have shown effectiveness in inhibiting specific kinases involved in cancer progression .

Several compounds share structural similarities with 1,3-benzoxazol-4-amine. These include:

Compound NameStructural FeaturesUnique Properties
2-AminobenzoxazoleAmino group at position 2More polar; higher solubility
2-PhenylbenzoxazolePhenyl group at position 2Enhanced aromaticity; different reactivity
2-MethylbenzoxazoleMethyl group at position 2Alters electronic properties; affects reactivity

The uniqueness of 1,3-benzoxazol-4-amine lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to these similar compounds . The presence of the butyl group contributes to its distinctive properties and interactions with biological targets.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

1,3-benzoxazol-4-amine

Dates

Last modified: 08-15-2023

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